molecular formula C13H19NO4 B083658 alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol CAS No. 13627-78-6

alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol

Cat. No. B083658
CAS RN: 13627-78-6
M. Wt: 253.29 g/mol
InChI Key: AQRYCIIELSPZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol, also known as MK-212, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective agonist for the 5-HT2C receptor, which is a subtype of the serotonin receptor. The 5-HT2C receptor is involved in a wide range of physiological processes, including mood regulation, appetite control, and sleep.

Mechanism Of Action

Alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol acts as a selective agonist for the 5-HT2C receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the 5-HT2C receptor by alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol leads to the activation of downstream signaling pathways, which can result in a wide range of physiological effects.

Biochemical And Physiological Effects

Activation of the 5-HT2C receptor by alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol can lead to a wide range of biochemical and physiological effects. These effects include the regulation of appetite and food intake, the modulation of mood and anxiety, and the regulation of sleep. alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol has also been shown to have potential applications in the treatment of psychiatric disorders such as depression and schizophrenia.

Advantages And Limitations For Lab Experiments

Alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol has several advantages for use in lab experiments. It is a highly selective agonist for the 5-HT2C receptor, which allows for precise targeting of this receptor subtype. Additionally, alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol has been extensively studied in animal models, which provides a wealth of data on its physiological effects. However, there are also some limitations to the use of alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol in lab experiments. For example, it can be difficult to obtain pure samples of this compound, and it may be expensive to synthesize.

Future Directions

There are several potential future directions for research on alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol and the 5-HT2C receptor. One area of interest is the role of the 5-HT2C receptor in the regulation of circadian rhythms and sleep. Additionally, there is growing interest in the development of selective agonists for the 5-HT2C receptor for use in the treatment of psychiatric disorders. Finally, there is potential for the development of new therapeutic agents that target the 5-HT2C receptor for the treatment of obesity and related metabolic disorders.

Synthesis Methods

Alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 3,4-methylenedioxyphenylacetone with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced to form the corresponding amine, which is then reacted with 2-(2-methoxyethyl)chloride to form the final product.

Scientific Research Applications

Alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol has been used extensively in scientific research to study the role of the 5-HT2C receptor in various physiological processes. One area of research that has received significant attention is the role of the 5-HT2C receptor in the regulation of appetite and food intake. Studies have shown that activation of the 5-HT2C receptor by alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol can lead to a decrease in food intake and body weight in animal models.

properties

CAS RN

13627-78-6

Product Name

alpha-(((2-Methoxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-(2-methoxyethylamino)ethanol

InChI

InChI=1S/C13H19NO4/c1-16-7-6-14-8-10(15)13-9-17-11-4-2-3-5-12(11)18-13/h2-5,10,13-15H,6-9H2,1H3

InChI Key

AQRYCIIELSPZGE-UHFFFAOYSA-N

SMILES

COCCNCC(C1COC2=CC=CC=C2O1)O

Canonical SMILES

COCCNCC(C1COC2=CC=CC=C2O1)O

Origin of Product

United States

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